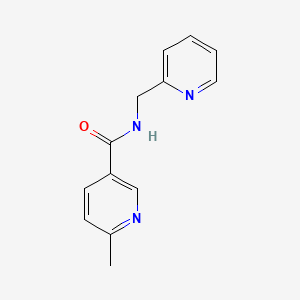![molecular formula C15H18N2O B7537660 N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide, also known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Applications De Recherche Scientifique
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has also been studied as a potential treatment for schizophrenia, as it has been shown to improve cognitive deficits associated with the disorder. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been investigated as a potential treatment for ADHD, as it has been shown to improve attention and impulse control in animal models.
Mécanisme D'action
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide is a selective agonist of the α7 nAChR. When N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide binds to the α7 nAChR, it causes the receptor to open and allow the flow of positively charged ions, such as calcium and sodium, into the cell. This influx of ions leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide.
Biochemical and Physiological Effects
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function and memory. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of α7 nAChR activation without the confounding effects of other nAChRs. However, one limitation of using N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide in lab experiments is its relatively short half-life, which may require frequent dosing.
Orientations Futures
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. Additionally, further research is needed to optimize the dosing and administration of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide for maximum efficacy.
Méthodes De Synthèse
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide can be synthesized using a four-step synthetic route. The first step involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzamide in the presence of triethylamine to yield the desired product, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide. The final product can be purified using column chromatography.
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-4-6-13(9-11)15(18)16-10-14-8-7-12(2)17(14)3/h4-9H,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOKUZHWDZNPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)



![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)